Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate
Description
Properties
Molecular Formula |
C14H17F2NO2 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
tert-butyl 6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
FRCSJKIDPJUPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(difluoromethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and difluoromethylating agents. One common method includes the following steps:
Starting Material: Indoline derivative.
Reagent: Tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at low temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis and Deprotection
The tert-butyl carboxylate group undergoes acidic or basic hydrolysis to yield the free indoline-1-carboxylic acid:
-
Acidic Hydrolysis : HCl (4M in dioxane) at 50°C cleaves the Boc group, generating the carboxylic acid .
-
Enzymatic Hydrolysis : Lipases in buffer solutions enable selective deprotection under mild conditions .
Electrophilic Substitution
The electron-rich indoline ring facilitates electrophilic substitutions, with regioselectivity influenced by the difluoromethyl group:
-
Chlorination : tert-Butyl hypochlorite (tBuOCl) in ethyl acetate at 40°C selectively chlorinates the C3 position (99% yield) .
-
Nitration : HNO₃/H₂SO₄ mixtures target the para position relative to the difluoromethyl group .
Table 2: Electrophilic Reaction Outcomes
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | tBuOCl, EtOAc, 40°C | C3 | 99 | |
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 80 |
Transition Metal-Catalyzed Coupling
Palladium catalysts enable cross-coupling reactions:
-
Suzuki-Miyaura : The brominated derivative reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl products .
-
Heck Reaction : Alkenes couple at the C2 position in the presence of Pd(OAc)₂ and PPh₃ .
Radical-Mediated Transformations
The difluoromethyl group participates in radical chain reactions:
-
Trifluoromethylation : CF₃ radicals (generated from CF₃SO₂Na and tBuOCl) add to the indoline ring, guided by the Boc group’s directing effect .
-
Decarboxylative Halogenation : AgNO₃/KX systems promote decarboxylative chlorination or bromination .
Biological Activity and Derivatization
The difluoromethyl group enhances binding to biological targets:
Scientific Research Applications
Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-(difluoromethyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioactivity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The difluoromethyl group (-CF2H) balances electron-withdrawing effects and lipophilicity. Unlike the stronger electron-withdrawing -CF3 group , -CF2H may reduce steric hindrance while maintaining metabolic resistance .
Synthetic Utility : Halogenated derivatives (e.g., -Cl, -CH2Cl ) serve as intermediates for cross-coupling reactions, whereas Boc-protected amines or hydroxyl groups enable selective deprotection for further derivatization .
Physicochemical and Pharmacokinetic Profiles
Lipophilicity and Solubility
- LogP Trends : Fluorinated derivatives exhibit higher LogP values (e.g., -CF3: ~3.5 vs. -OH: ~1.5 ), correlating with improved membrane permeability but reduced aqueous solubility.
- TPSA (Topological Polar Surface Area) : The difluoromethyl group (TPSA ~20 Ų*) offers lower polarity than -OH (TPSA ~55.84 Ų ), favoring BBB penetration.
Q & A
Q. What are the common synthetic routes for tert-butyl 6-(difluoromethyl)indoline-1-carboxylate, and how does the difluoromethyl group influence reaction conditions?
- Methodological Answer : The synthesis typically involves introducing the difluoromethyl group via radical-mediated pathways. For example, aryl-substituted difluoromethylborates can be oxidized to generate •CF₂H radicals, which insert into intermediates like isonitriles or aromatic systems . The tert-butyl carbamate group is often introduced early to protect the indoline nitrogen, requiring anhydrous conditions and catalysts such as Pd(PPh₃)₄ for cross-coupling steps. The difluoromethyl group’s electron-withdrawing nature may necessitate milder temperatures (e.g., 0–40°C) to avoid decomposition of sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming the presence and environment of the difluoromethyl group, with chemical shifts typically between -100 to -130 ppm due to deshielding effects .
- X-ray crystallography : Resolves conformational details, such as the planarity of the indoline ring and hydrogen-bonding patterns involving the carbamate oxygen. Graph set analysis (e.g., Etter’s rules) can classify intermolecular interactions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting loss of the tert-butoxycarbonyl (Boc) group (~100 Da) .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer : Due to insufficient acute or chronic toxicity data, researchers should:
- Use fume hoods and personal protective equipment (PPE) to prevent inhalation or skin contact.
- Implement spill containment measures (e.g., inert absorbents like vermiculite).
- Store the compound under nitrogen at -20°C to minimize degradation or moisture uptake .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational predictions for the compound’s conformation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies include:
- DFT calculations : Compare optimized geometries with X-ray structures to identify torsional strain or solvent effects.
- Variable-temperature NMR : Probe conformational flexibility (e.g., splitting of tert-butyl signals at low temperatures) .
- Hydrogen-bonding analysis : Use graph set notation (e.g., ) to correlate intermolecular interactions with packing motifs observed in crystals .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while avoiding denaturation of biological targets.
- Derivatization : Introduce polar substituents (e.g., hydroxyl groups) at non-critical positions (e.g., indoline C4/C5) via Suzuki-Miyaura coupling, leveraging the Boc group’s stability under cross-coupling conditions .
- Salt formation : React the carbamate with HCl to form a water-soluble hydrochloride salt, though this requires pH-controlled assays to prevent hydrolysis .
Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer :
- Metabolic stability : The CF₂H group reduces oxidative metabolism by cytochrome P450 enzymes, as fluorine’s electronegativity strengthens adjacent C-H bonds.
- Lipophilicity : LogP increases by ~0.5 units compared to CH₃ analogs, enhancing membrane permeability. This can be quantified via shake-flask experiments or HPLC-derived retention factors .
- Bioavailability : Fluorine’s inductive effects lower the pKa of proximal amines, improving solubility in acidic environments (e.g., gastric fluid) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under basic conditions?
- Methodological Answer :
- pH-dependent stability assays : Incubate the compound in buffers (pH 7–12) and monitor degradation via HPLC. The Boc group is labile above pH 10, releasing CO₂ and tert-butanol.
- Protection alternatives : If basic conditions are unavoidable, replace the Boc group with a more stable protecting group (e.g., Fmoc) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
